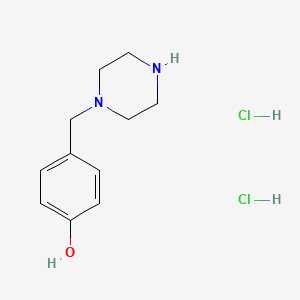

4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL

Description

The Broader Context of Piperazine-Containing Scaffolds in Pharmaceutical Research

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry. nih.govjopcr.com This designation stems from its frequent appearance in a wide array of biologically active compounds. The versatile nature of the piperazine core allows for structural modifications that can significantly influence a molecule's pharmacological properties. ijrrjournal.com

Piperazine derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:

Antipsychotic nih.gov

Antidepressant nih.gov

Anxiolytic nih.gov

Antihistaminic wisdomlib.org

Analgesic and anti-inflammatory thieme-connect.com

Antimicrobial and antifungal jopcr.com

Anticancer jopcr.com

The success of numerous marketed drugs containing the piperazine moiety underscores its importance in drug design and development. ijrrjournal.com Its ability to modulate the activity of various neurotransmitter receptors has made it a key component in the development of therapies for central nervous system disorders. nih.govijrrjournal.com

Significance of Phenol (B47542) Moieties in Diverse Bioactive Compounds

The phenol group, characterized by a hydroxyl group directly attached to an aromatic ring, is another crucial functional group in the realm of bioactive compounds. eurekaselect.com Phenolic compounds are ubiquitous in nature and are known for their diverse biological effects. The reactivity of the phenol moiety, particularly its ability to act as a hydrogen bond donor and its involvement in antioxidant processes, contributes to its pharmacological significance. eurekaselect.comnih.gov

Phenol derivatives have been extensively studied and have been found to possess a wide range of activities, such as:

Antioxidant eurekaselect.commdpi.com

Antimicrobial eurekaselect.comnih.gov

Anti-inflammatory eurekaselect.comresearchgate.net

Anticancer eurekaselect.comresearchgate.net

Neuroprotective

Positioning of 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL as a Chemical Entity for Academic Inquiry

Given the well-documented pharmacological importance of both the piperazine and phenol scaffolds, this compound stands as a compelling candidate for academic and research exploration. While specific, in-depth research on this particular compound is not extensively available in public literature, its structural components suggest several potential avenues for investigation.

The combination of a basic piperazine ring and an acidic phenol group within the same molecule creates a unique physicochemical profile that could lead to novel biological activities. Researchers may be interested in exploring its potential in areas where both piperazine and phenol derivatives have shown promise, such as in the development of new central nervous system agents, anti-infectives, or anticancer drugs. The dihydrochloride (B599025) salt form suggests good water solubility, which is a desirable property for a research compound.

Below is a table detailing the basic chemical identification of this compound.

| Identifier | Value |

| IUPAC Name | 4-(piperazin-1-ylmethyl)phenol;dihydrochloride |

| CAS Number | 1951442-10-6 |

| Molecular Formula | C₁₁H₁₈Cl₂N₂O |

| Synonyms | 4-[(piperazin-1-yl)methyl]phenol dihydrochloride |

To further illustrate the potential for academic inquiry, the following table presents examples of related piperazine-phenol derivatives and their documented biological activities. This highlights the research landscape and the types of investigations that could be relevant for this compound.

| Compound Name | Reported Biological Activity | Potential Research Area |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | Intermediate in the synthesis of the antifungal agent ketoconazole (B1673606). chemicalbook.com | Antifungal drug development |

| 4-(1-Piperazinyl)phenol | A chemical intermediate used in the synthesis of various compounds. fishersci.ca | Synthetic chemistry, building block for new derivatives |

| 4-(1-Acetylpiperazin-4-yl)phenol | Studied for potential antipsychotic and antidepressant activity. guidechem.com | Neuropharmacology, CNS disorders |

The lack of extensive published data on this compound underscores its status as a relatively unexplored chemical entity, making it a prime subject for novel research endeavors in medicinal chemistry.

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)phenol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXZQJYHXUYDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521905-98-5 | |

| Record name | p-Hydroxybenzylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1521905985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-HYDROXYBENZYLPIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXP1VI22ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and Theoretical Investigations of 4 Piperazin 1 Yl Methyl Phenol 2hcl and Analogues

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov For piperazine (B1678402) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical method used to study charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.nettandfonline.com These computational tools collectively provide a detailed understanding of the electronic characteristics of a molecule like 4-((piperazin-1-yl)methyl)phenol 2HCl, which is fundamental to predicting its behavior and interactions. tandfonline.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Piperazine Analogue

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 eV |

| Ionization Potential (IP) | Energy required to remove an electron | 6.2 eV |

| Electron Affinity (EA) | Energy released when an electron is added | 1.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

| Global Softness (S) | Reciprocal of hardness, indicates reactivity | 0.43 eV⁻¹ |

Conformational Analysis and Isomerism Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of piperazine derivatives is crucial for understanding how they fit into receptor binding sites. The piperazine ring typically adopts a chair conformation, but the orientation of its substituents (axial vs. equatorial) can significantly influence its interaction with biological targets.

Computational studies on 1-(4-fluorophenyl)piperazine (B120373) involved scanning the potential energy surface to identify the most stable conformer. researchgate.net For more complex piperazine derivatives, such as those with sedative-hypnotic activity, conformational analysis helps in proposing the specific bioactive conformation required for receptor binding. nih.gov Research on 2-substituted piperazines has shown that an axial conformation is often preferred, which can be a key factor in controlling binding affinity in pharmaceutically relevant cases. nih.gov This preference can orient key functional groups in a specific spatial arrangement that mimics the endogenous ligand or other known active compounds. nih.gov

For 4-((piperazin-1-yl)methyl)phenol, the key flexible bonds would be the C-N and C-C bonds of the methyl-piperazine linker. Rotational barriers around these bonds would determine the spatial relationship between the phenol (B47542) and piperazine rings. The protonation state, as indicated by the "2HCl," would also be a critical factor, as the positive charges on the piperazine nitrogens would influence both the conformational preference and the molecule's interaction with its environment through electrostatic forces and hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is widely used to understand the structural basis of ligand-receptor interactions and to screen virtual libraries of compounds for potential biological activity. nih.gov For piperazine-containing compounds, docking studies have been instrumental in elucidating their binding modes to a variety of targets.

For example, derivatives of 4-(4-hydroxyphenyl)piperazine were designed as tyrosinase inhibitors, and docking simulations successfully predicted their binding mode within the enzyme's catalytic cavity. researchgate.netnih.govnih.gov Similarly, docking studies on piperazine derivatives have provided insights into their interactions with:

Butyrylcholinesterase: revealing key arene-arene interactions for potential Alzheimer's disease therapeutics. hilarispublisher.com

Androgen Receptor: suggesting that binding is primarily driven by van der Waals forces for potential anticancer agents. researchgate.net

Sigma Receptors: helping to decipher the binding mode of potent and selective ligands. nih.govrsc.org

Carbonic Anhydrase IX: identifying potential candidates for cancer theranostics. nih.gov

In a typical docking study for this compound, the protonated piperazine ring would be expected to form strong hydrogen bonds and ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket. The phenol group could act as both a hydrogen bond donor and acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. The simulation results, often expressed as a docking score or binding energy, help to rank potential ligands and prioritize them for synthesis and experimental testing. connectjournals.com Molecular dynamics (MD) simulations can further refine these docked poses, providing information on the stability of the ligand-protein complex over time. rsc.orgnih.gov

Table 2: Illustrative Molecular Docking Results for a Piperazine Analogue Against a Target Protein

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative is better. | -8.61 |

| Interacting Residues | Amino acids in the receptor's active site that interact with the ligand. | ASP129, TYR206, PHE345 |

| Interaction Types | Types of non-covalent bonds formed. | Hydrogen Bond, Ionic, π-π Stacking |

| RMSD (Å) | Root Mean Square Deviation from a reference pose, indicating stability. | 1.82 |

Pharmacophore Modeling for Receptor Binding Affinity and Selectivity

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) required for a molecule to exert a specific biological activity. This model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar activity.

For piperazine derivatives, pharmacophore models have been successfully developed to rationalize and predict their activity. For instance, a study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic effects resulted in an 11-feature pharmacophore model that characterized the binding requirements of these ligands. nih.gov Such models can reveal unique spatial arrangements of features that differentiate between activities, such as anxiolytic versus sedative-hypnotic effects. nih.gov

In another example, researchers working on piperazine-based dopamine (B1211576) D2/D3 receptor ligands aimed to develop a reliable pharmacophore model to understand the observed binding affinities and selectivities. tandfonline.com A combination of pharmacophore modeling with 3D-Quantitative Structure-Activity Relationship (QSAR) studies can yield statistically significant models that correlate the structural features of compounds with their biological activity. nih.gov For 4-((piperazin-1-yl)methyl)phenol, a pharmacophore model would likely include a positive ionizable feature for the piperazine nitrogen, a hydrogen bond donor/acceptor for the phenol hydroxyl group, and an aromatic ring feature.

In Silico Prediction of Potential Biological Activities

In silico tools play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity and biological activities of new chemical entities. nih.gov These predictions help researchers prioritize compounds with favorable drug-like properties and flag those with potential liabilities, thereby saving time and resources. nih.gov

For various piperazine analogues, in silico predictions are routinely performed. tandfonline.comnih.gov Studies on 1-piperazine indole (B1671886) hybrids, for example, used online tools to predict a wide range of properties, including physicochemical characteristics, pharmacokinetics, safety profiles, and specific biological activities like kinase inhibition or GPCR ligand activity. nih.govnih.gov Similarly, 3D-QSAR studies on piperazine derivatives have been used to build models that correlate electrostatic and steric fields with antihistamine and antibradykinin effects. nih.gov Such models can quantitatively predict the activity of new analogues based on their structure. openpharmaceuticalsciencesjournal.com

For this compound, in silico tools could be used to predict its likelihood of inhibiting various enzymes (e.g., cytochrome P450 isoforms), its potential as a kinase inhibitor, or its interaction with GPCRs. The presence of the piperazine and phenol moieties, common in many bioactive compounds, suggests a broad range of potential activities that can be explored and prioritized using these predictive computational methods. rsc.orgnih.gov

Structure Activity Relationship Sar Investigations of 4 Piperazin 1 Yl Methyl Phenol 2hcl and Diverse Analogues

Influence of Piperazine (B1678402) Ring Substitution on Biological Activity and Selectivity

The piperazine ring is a common feature in many bioactive molecules and its substitution pattern significantly modulates pharmacological activity. mdpi.comnih.gov The nitrogen atoms of the piperazine ring are key points for chemical modification, and substitutions can influence properties like receptor affinity, selectivity, and even the mechanism of action.

Research into a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives showed that varying the aryl substituent on the piperazine ring led to potent, non-competitive inhibitors of inflammatory caspases. epa.govresearchgate.net For instance, an ethylbenzene (B125841) derivative displayed low nanomolar inhibition constants (Ki) for caspases-1, -4, and -5, while other analogues achieved nearly 10-fold selectivity for caspase-5 over the others. epa.govresearchgate.net This highlights the critical role of the piperazine substituent in driving both potency and selectivity.

In the context of dopamine (B1211576) receptors, N-substitution on the piperazine ring can accommodate various heterocyclic rings, such as substituted indoles. nih.gov Studies on analogues of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol demonstrated that while N-aromatic heterocyclic substitutions are well-tolerated, they can modulate affinity and selectivity for D2 versus D3 receptors. nih.gov Interestingly, the basicity of the piperazine nitrogen connected to the aromatic moiety did not appear critical for D2/D3 receptor affinity, suggesting limited involvement in hydrogen bonding or ionic interactions with these specific receptors. nih.gov

Furthermore, replacing a piperazine ring with a piperidine (B6355638) moiety can dramatically alter selectivity between different receptor families. In a study of histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, replacing a piperazine with a piperidine did not significantly affect H3R affinity but was identified as a critical structural element for achieving high affinity at the σ1 receptor. nih.govacs.org

Table 1: Influence of Piperazine Ring Substitution on Receptor Activity

| Core Scaffold | Piperazine Substitution/Modification | Target | Observed Effect | Reference |

|---|---|---|---|---|

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Caspase-1, -4, -5 | Potent, pan-selective inhibition with low nanomolar Ki values. | epa.gov |

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Other aryl groups | Caspase-5 vs. Caspase-1, -4 | Nearly 10-fold selectivity for caspase-5. | epa.gov |

| 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol | Substituted Indole (B1671886) Rings | Dopamine D2/D3 Receptors | Accommodates various substitutions, maintaining high affinity and selectivity for D3. | nih.gov |

| Dual H3/σ1 receptor ligands | Replacement of piperazine with piperidine | H3 Receptor / σ1 Receptor | H3R affinity was not significantly affected, but σ1R affinity was critically dependent on the piperidine moiety. | nih.gov, acs.org |

Impact of Phenolic Moiety Modifications on Pharmacological Profiles

The phenolic hydroxyl group is a significant functional group in many pharmaceuticals, including natural products and their derivatives. nsf.gov Its ability to act as a hydrogen bond donor and acceptor makes it a key interaction point with biological targets. nsf.gov Modifications to this moiety can profoundly alter a compound's pharmacological profile.

Chemical derivatization of natural phenols is a common strategy to enhance biological activity. nih.gov For example, replacing the phenolic hydroxyl group or altering its electronic environment can impact potency and selectivity. In a series of dopamine D2/D3 receptor ligands, functionalization of the hydroxyl group of an agonist to a sulfonate ester resulted in a loss of agonist potency. nih.gov This suggests that the hydrogen-bonding capability of the phenol (B47542) is critical for agonistic activity at these receptors.

Bioisosteric replacement, where the phenolic group is swapped for another group with similar physical or chemical properties, is a widely used technique in drug design. acs.org The goal is often to improve properties like metabolic stability or solubility. acs.org For instance, replacing a benzene (B151609) ring, the core of the phenolic moiety, with saturated rings like N-methyl piperazine or tetrahydropyran (B127337) can significantly increase aqueous solubility. acs.org In the context of dopamine receptor ligands, replacing the catechol hydroxyl groups with heterocyclic rings like imidazole (B134444) was explored to modulate selectivity and affinity for the D3 versus the D2 receptor. nih.gov

Studies on inhibitors of equilibrative nucleoside transporters (ENTs) demonstrated the critical nature of the aromatic system. Replacing a naphthalene (B1677914) moiety with a benzene ring in one analogue series abolished the inhibitory effects on both ENT1 and ENT2, indicating the importance of the extended aromatic system for activity. polyu.edu.hk

Role of the Methylene (B1212753) Linker in Ligand-Receptor Recognition and Binding

In studies of histamine H3 receptor (H3R) antagonists, the length of the alkyl chain (linker) between the piperazine and another part of the molecule had a discernible effect on affinity. nih.govacs.org Specifically, extending the linker length from two to four carbons in a series of tert-butyl analogues led to a progressive decrease in affinity for the hH3R. nih.govacs.org This indicates that a specific distance and orientation between the key binding moieties are required for high-affinity interactions.

The chemical composition of the linker is also crucial. The insertion of a piperazine ring into a linker is a strategy sometimes used to increase rigidity and improve solubility. nih.gov However, the groups adjacent to the piperazine can affect its basicity (pKa). For example, a nearby carbonyl group can have a detrimental effect on the pKa, which can be mitigated by separating it from the piperazine nitrogen by four or more methylene units. nih.gov

In the development of inhibitors for equilibrative nucleoside transporters (ENTs), a molecular docking model was used to simulate the binding of an active compound. polyu.edu.hk The analysis suggested a specific binding site for the compound, where the linker correctly orients the piperazine and phenyl moieties within the transporter's binding pocket. polyu.edu.hk

Effects of Substituents on Aromatic Rings and Heterocyclic Systems

Substituents on the aromatic rings of 4-((piperazin-1-yl)methyl)phenol analogues are fundamental in defining their biological activity. This includes substitutions on the phenol ring itself and on any aryl or heterocyclic system attached to the distal nitrogen of the piperazine.

In a series of ENT inhibitors based on a 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl) scaffold, the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for inhibitory activity at both ENT1 and ENT2. polyu.edu.hk Further modifications to another benzene moiety in the structure showed that adding a methyl, ethyl, or oxymethyl group could restore inhibitory activity that was lost from a previous modification, demonstrating the fine-tuning possible with small alkyl substituents. polyu.edu.hk

Similarly, for a series of antitumor compounds, SAR studies revealed that para-substituents on a phenyl ring were more important for antiproliferative activity than meta-substituents. nih.gov The nature of the substituent also mattered, with heterocyclic rings generally conferring better activity than a simple benzene ring. nih.gov

Investigations into dopamine D3 receptor ligands have explored numerous different aromatic moieties as substituents. nih.gov These studies indicate that the type of aromatic or heterocyclic system and its substitution pattern can produce high selectivity for the D3 receptor. nih.gov

Table 2: Effect of Aromatic Substituents on Biological Activity

| Core Scaffold | Aromatic Ring Location | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| FPMINT Analogues (ENT Inhibitors) | Fluorophenyl moiety on piperazine | Halogen (e.g., Fluoro) | Essential for inhibitory effects on ENT1 and ENT2. | polyu.edu.hk |

| FPMINT Analogues (ENT Inhibitors) | N-benzene moiety | Methyl, Ethyl, or Oxymethyl group | Restored inhibitory activity on both ENT1 and ENT2. | polyu.edu.hk |

| Ursolic Acid Derivatives (Antitumor) | Phenyl ring | Para-substituents | More important for antiproliferative activity than meta-substituents. | nih.gov |

| Betulinic Acid Derivatives (Antitumor) | Substituent on piperazine | Heterocycle vs. Benzene ring | Heterocycle substitution showed better activity against SGC-7901 cells. | nih.gov |

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry often plays a decisive role in the biological activity of chiral molecules, as stereoisomers can exhibit different affinities and efficacies at biological targets. researchgate.net This is because the binding sites of receptors and enzymes are themselves chiral, leading to stereoselective interactions.

In the development of dopamine D3 receptor ligands, the enantiomers of a potent racemic compound exhibited differential activity. nih.gov The (-)-enantiomer showed higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer and was also more potent and selective for the D3 receptor. nih.gov This consistent observation that the (-)-isomeric version exhibits the highest D3 affinity highlights the importance of stereochemistry in this class of compounds. nih.gov

Similarly, in a series of kappa-opioid receptor agonists, the affinity was found to be highly dependent on the stereoconfiguration. acs.org The receptor affinity for piperazine derivatives with acyl or alkoxycarbonyl residues decreased in the order of (S,S) > (R,R) > (S,R) > (R,S), demonstrating a clear preference for specific stereoisomers. acs.org The (S,S)-configured methyl carbamate (B1207046) in this series showed the highest kappa-receptor affinity, even exceeding that of the lead compound. acs.org

In another study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with analgesic activity, the S-(+) enantiomers consistently showed stronger activity than their R-(-) enantiomers. nih.gov Interestingly, the R-(-) enantiomers of some derivatives displayed narcotic antagonist activity, which was absent in the S-(+) enantiomers. nih.gov This demonstrates that stereoisomers can not only have different potencies but also qualitatively different pharmacological activities.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related piperazine (B1678402) derivative, characteristic signals for the piperazine protons are observed. mdpi.com For 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL, the protons of the piperazine ring are expected to show distinct signals, likely as multiplets, due to their chemical non-equivalence. mdpi.com The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet, while the aromatic protons of the phenol (B47542) ring would present as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The formation of the dihydrochloride (B599025) salt would lead to a downfield shift of the signals adjacent to the nitrogen atoms due to the deshielding effect of protonation.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. In a similar piperazine-containing compound, the aliphatic carbons of the piperazine ring and the methylene bridge typically resonate in the upfield region of the spectrum. mdpi.com The aromatic carbons of the phenol ring would be observed further downfield. The carbon atom bearing the hydroxyl group (C-OH) and the carbon atoms of the piperazine ring directly bonded to nitrogen would have their chemical shifts significantly influenced by the electronic environment.

A study on 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed characteristic signals for the piperazine protons at 2.96 and 3.16 ppm in the ¹H NMR spectrum, and the aliphatic carbons of the piperazine ring as four signals at 48.46, 50.14, 55.81, and 69.21 ppm in the ¹³C NMR spectrum. mdpi.com While not the exact compound, this data provides a reference for the expected spectral regions for the piperazine moiety in this compound.

Table 1: Expected ¹H and ¹³C NMR Data for this compound based on Analogous Structures

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Compound Data (ppm) mdpi.com |

| ¹H | Phenolic -OH | Variable, broad | N/A |

| ¹H | Aromatic C-H | 6.5 - 7.5 | 6.92–7.67 |

| ¹H | Benzylic -CH₂- | ~3.5 - 4.5 | 5.23 (as -CH₂-N) |

| ¹H | Piperazine -CH₂- | ~2.5 - 3.5 | 2.96, 3.16 |

| ¹³C | Aromatic C-OH | ~150 - 160 | N/A |

| ¹³C | Aromatic C-H | ~115 - 130 | Aromatic region observed |

| ¹³C | Aromatic C-C | ~125 - 140 | Aromatic region observed |

| ¹³C | Benzylic -CH₂- | ~60 - 70 | 69.21 |

| ¹³C | Piperazine -CH₂- | ~40 - 55 | 48.46, 50.14, 55.81 |

Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions. The reference data is from a structurally related but different molecule and serves for illustrative purposes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the protonated piperazine nitrogens in the dihydrochloride salt are also expected in this region, often appearing as broad bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methylene bridge and piperazine ring are expected just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the piperazine moiety and the benzylic carbon are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

For the related compound 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, characteristic IR absorptions were observed at 3444, 2334, 1573, 1413, and 1012 cm⁻¹. nih.govresearchgate.net Another study on a piperazine derivative reported characteristic bands for C-H aliphatic and aromatic stretches at 2883 cm⁻¹, 2831 cm⁻¹, and 3040 cm⁻¹, respectively. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) nih.govresearchgate.netnih.gov |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) | 3444 |

| Piperazine N-H⁺ | Stretching | 2400 - 3200 (broad) | 2334 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3040 |

| Aliphatic C-H | Stretching | 2800 - 3000 | 2883, 2831 |

| Aromatic C=C | Stretching | 1450 - 1600 | 1573 |

| C-N | Stretching | 1000 - 1300 | 1012 |

| C-O | Stretching | 1200 - 1300 | Not specified |

Note: Expected wavenumbers are approximate. Reference data is from structurally related but different molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The mass spectrum would show the molecular ion peak ([M+H]⁺ for the free base) and various fragment ions. The fragmentation pattern is predictable based on the structure of the molecule. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation or a piperazine-containing fragment. Cleavage within the piperazine ring is also a possible fragmentation route.

A study involving a complex piperazine derivative utilized mass spectrometry to confirm the formation of iron complexes, demonstrating the technique's utility in analyzing coordination compounds. nih.gov In another study, a bioanalytical liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) method was developed for a phenylpiperazine derivative, showcasing its application in pharmacokinetic studies. nih.gov

Table 3: Predicted Mass Spectrometry Data for 4-((PIPERAZIN-1-YL)METHYL)PHENOL (Free Base)

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 193.13 | Molecular ion (protonated free base) |

| [M-C₄H₉N₂]⁺ | 107.05 | Fragment from cleavage of the benzylic C-N bond |

| [M-C₇H₇O]⁺ | 86.09 | Fragment from cleavage of the benzylic C-N bond |

Note: These are predicted m/z values for the free base and the actual spectrum may show different or additional fragments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for identifying and quantifying any impurities.

A reversed-phase HPLC method would be the standard approach for analyzing this compound. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is separated from its impurities based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, set at a wavelength where the analyte has strong absorbance.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak is a characteristic property of the compound under specific chromatographic conditions. Several studies on related piperazine and piperidine (B6355638) derivatives have utilized HPLC for purity assessment, confirming its suitability for this class of compounds. thermofisher.comnih.govsigmaaldrich.com For instance, a study on piperidine derivatives used a Gemini C18 column with a mobile phase of 0.1% TFA in water and acetonitrile. nih.gov

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm, 254 nm) |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would be optimized for the specific analysis.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For the closely related piperidine analog, 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, single-crystal X-ray diffraction analysis revealed that the piperidine ring adopts a chair conformation with the exocyclic N-C bond in an equatorial position. nih.govresearchgate.net In the crystal structure of this analog, molecules are linked by hydrogen bonds to form chains and two-dimensional networks. nih.govresearchgate.net It is expected that this compound would also exhibit a complex network of hydrogen bonds in its crystal lattice, involving the phenolic hydroxyl group, the protonated piperazine nitrogens, and the chloride counter-ions. The conformation of the piperazine ring would likely be a chair form. Studies on other piperazine derivatives have also successfully used this technique to elucidate their crystal structures. mdpi.com

Table 5: Illustrative Crystallographic Data from a Related Compound (4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol) nih.govresearchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | Cc |

| a (Å) | 14.5 |

| b (Å) | 6.0 |

| c (Å) | 14.9 |

| β (°) | 115.8 |

| V (ų) | 1172.5 |

| Z | 4 |

Note: This data is for a structurally similar piperidine analog and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly accessible scientific databases and literature, no specific research articles, patents, or detailed scholarly data were identified for the chemical compound this compound. Consequently, it is not possible to generate a detailed, scientifically accurate article on its future research directions and prospective academic applications as requested.

The structured outline provided, which includes sections on the rational design of analogues, exploration of therapeutic targets, integration of cheminformatics, and its use as a synthon, requires substantial existing research to be fulfilled. The absence of any dedicated studies on this compound means that any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.

General searches for related chemical structures and keywords did not yield any information that could be directly and accurately applied to this specific compound. Broader topics in medicinal chemistry and drug discovery, such as the use of piperazine moieties in pharmacophores or the application of machine learning in compound discovery, are well-documented. However, without any specific data on this compound, these general principles cannot be used to construct a scientifically sound article about this particular molecule.

Therefore, until research on this specific compound is published and made publicly available, the creation of the requested article is not feasible.

Q & A

Q. What are the standard synthetic routes for preparing 4-((Piperazin-1-yl)methyl)phenol 2HCl, and how can purity be validated?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 4-hydroxybenzaldehyde with piperazine under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the free base.

- Step 2 : Salt formation via HCl gas bubbling in anhydrous diethyl ether to yield the dihydrochloride.

- Purification : Recrystallization from ethanol/ether mixtures or preparative HPLC.

- Validation : Purity is confirmed using reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and elemental analysis (C, H, N ±0.3%). Structural confirmation employs H/C NMR (DMSO-d₆, δ 2.50 ppm for piperazine protons) and FTIR (broad O–H stretch at 3200–3500 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Identifies phenolic O–H (3200–3500 cm⁻¹), piperazine N–H (2500–2800 cm⁻¹), and aromatic C–C (1500–1600 cm⁻¹) stretches.

- NMR : H NMR resolves piperazine methylene protons as multiplets (δ 2.5–3.5 ppm) and phenolic protons as a singlet (δ 9.8–10.2 ppm). C NMR confirms aromatic carbons (δ 115–155 ppm).

- UV-Vis : π→π* transitions in the phenol ring (λmax ~275 nm in MeOH).

- X-ray crystallography : SHELXL refinement () resolves protonation states and salt conformation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

- Approach : Perform DFT calculations (e.g., Gaussian09, B3LYP/6-311++G(d,p)) to model vibrational frequencies and NMR chemical shifts. Compare with experimental FTIR/NMR data.

- Troubleshooting : Discrepancies often arise from solvent effects (implicit/explicit solvation models) or tautomeric forms. For example, the phenolic proton’s acidity may shift NMR signals in DMSO vs. CDCl₃. Use temperature-dependent NMR to probe dynamic equilibria .

Q. What computational strategies are recommended for predicting the compound’s nonlinear optical (NLO) properties?

- Method : Optimize geometry at the CAM-B3LYP/def2-TZVP level. Calculate polarizability (α) and hyperpolarizability (β) tensors.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. High β values (>100 × 10⁻³⁰ esu) suggest NLO potential.

- Tools : Gaussian09 for calculations, GaussView for visualization, and Multiwfn for charge-transfer analysis .

Q. How can in vitro and in silico methods optimize pharmacological profiling?

- Metabolism Prediction : Use Aspergillus candidus for in vitro biotransformation () to identify primary metabolites. Validate via LC-MS.

- ADMET : SwissADME predicts blood-brain barrier penetration (TPSA >60 Ų reduces CNS activity). CYP450 inhibition assays (e.g., CYP3A4) assess metabolic stability.

- Dose-Response : Screen against target receptors (e.g., serotonin 5-HT₁A) using radioligand binding assays (IC₅₀ <1 μM indicates high affinity) .

Q. What crystallographic challenges arise during structure refinement?

Q. How should contradictory biological activity data be analyzed?

- Case Study : If conflicting IC₅₀ values emerge for kinase inhibition:

- Step 1 : Verify assay conditions (ATP concentration, pH).

- Step 2 : Perform molecular docking (AutoDock Vina) to identify binding poses.

- Step 3 : Conduct SAR studies by modifying the phenol or piperazine groups (e.g., methyl substitution) .

Q. What stability studies are critical for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.